![molecular formula C16H17N7O2 B2525173 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034295-53-7](/img/structure/B2525173.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

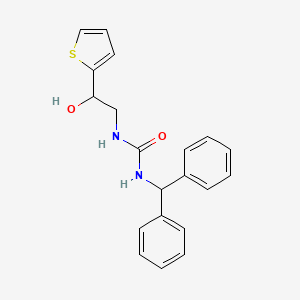

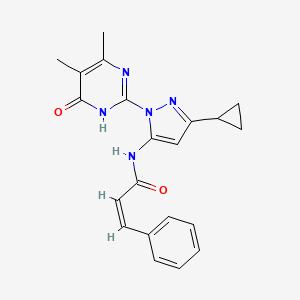

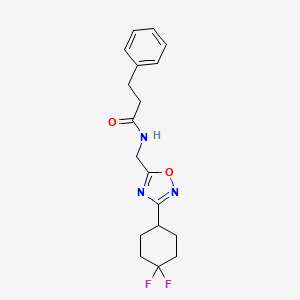

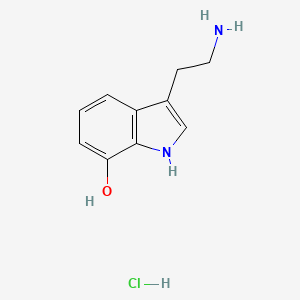

The compound is a complex molecule that features several heterocyclic components, including a triazolopyrazine moiety, a pyrrolidine ring, and a dihydropyridine structure. This type of compound is likely to be of interest due to its potential biological activity, given the presence of these pharmacophore elements.

Synthesis Analysis

The synthesis of related triazolopyrazine derivatives has been reported in the literature. For instance, the nucleophilic attack of certain dienes by hydrazines or hydrazides can yield substituted triazolopyrazines . Additionally, condensation reactions involving heterocyclic amines can lead to the formation of triazolopyrimidines and related structures . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized by the fusion of a triazole ring with a pyrazine ring. This arrangement can influence the electronic distribution and chemical reactivity of the molecule. The presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, can confer additional stereochemical properties and influence the overall three-dimensional shape of the molecule .

Chemical Reactions Analysis

Compounds containing triazolopyrazine and dihydropyridine moieties can participate in various chemical reactions. For example, the triazolopyrazine core can be further functionalized through reactions with different reagents, potentially leading to a wide array of derivatives with varied biological activities . The dihydropyridine ring is known for its reactivity in redox processes and can be involved in electron transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure. The solubility, melting point, and stability of the compound would depend on the nature of the substituents and the overall molecular conformation. The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bonding, which could affect the compound's solubility in various solvents and its interaction with biological targets .

Aplicaciones Científicas De Investigación

Cardiovascular Research Applications

Studies have shown that derivatives of 1,2,4-triazolo[4,3-a]pyrazin-8-yl compounds exhibit significant potential in cardiovascular research. For instance, compounds synthesized with a focus on enhancing coronary vasodilating and antihypertensive activities have been identified. Such compounds, by virtue of their structural features and biological activities, hold promise for the development of new cardiovascular agents (Sato et al., 1980).

Antimicrobial Research Applications

The synthesis of 1,2,4-triazolo[4,3-a]pyrazin-8-yl derivatives also extends to antimicrobial applications. Novel compounds with this core structure have been synthesized and evaluated for their antimicrobial activity. These studies have revealed that some derivatives exhibit pronounced antimicrobial effects, indicating their potential as leads in the development of new antimicrobial agents. This area of research encompasses a broad spectrum of microbial targets, including bacteria and fungi, showcasing the versatility of the compound's derivatives (Bhuiyan et al., 2006).

Herbicidal Research Applications

In the context of agricultural sciences, derivatives of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored for their herbicidal activity. The research in this field focuses on developing compounds that can effectively control weeds and other undesired vegetation, contributing to enhanced crop yields and agricultural productivity. The efficacy of these compounds at low application rates highlights their potential in the formulation of new herbicides (Moran, 2003).

Propiedades

IUPAC Name |

1-methyl-2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-21-6-2-3-12(16(21)25)15(24)19-11-4-7-22(9-11)13-14-20-18-10-23(14)8-5-17-13/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQDFHFRQMYCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)